Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with ethoxy and methoxy aromatic groups and an acetamido side chain. This structure combines electron-donating substituents (methoxy and ethoxy) with a fused bicyclic system, which may enhance its stability and bioavailability compared to simpler analogs.
Properties
IUPAC Name |
ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S/c1-4-34-19-10-6-16(7-11-19)14-21(30)27-24-22-20(15-36-24)23(26(32)35-5-2)28-29(25(22)31)17-8-12-18(33-3)13-9-17/h6-13,15H,4-5,14H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKNKCBIUYENMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 373.40 g/mol |
| CAS Number | 2814252 |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis and function .
Anticancer Potential
Research has highlighted the anticancer potential of thieno[3,4-d]pyridazine derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the methoxy and ethoxy groups enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against tumors .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. The compound's structure suggests potential inhibition of pro-inflammatory cytokines. In animal models, related compounds have been shown to reduce inflammation markers such as TNF-alpha and IL-6 through modulation of NF-kB signaling pathways .
Neuroprotective Activity
Given the increasing interest in neuroprotective agents, studies have explored the effects of similar thieno[3,4-d]pyridazine derivatives on neurodegenerative diseases. Preliminary findings suggest that these compounds may protect neuronal cells from oxidative stress-induced damage, indicating a possible application in conditions like Alzheimer's disease .
Study 1: Antimicrobial Activity Evaluation
In a study conducted by Zheng et al., various thieno[3,4-d]pyridazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups .
Study 2: Anticancer Mechanisms
A study by An et al. focused on the anticancer effects of thieno[3,4-d]pyridazine derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis at micromolar concentrations through caspase activation pathways .
Study 3: Neuroprotection in Animal Models
Research conducted by Liu et al. demonstrated that a related compound provided neuroprotection in a mouse model of Alzheimer's disease. The treatment resulted in decreased amyloid-beta accumulation and improved cognitive function as assessed by behavioral tests .
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- In vitro studies demonstrated that the compound effectively reduced cell viability in breast and lung cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases.
- Case Study : In a study involving rats with induced arthritis, administration of the compound resulted in a significant decrease in swelling and pain, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains.
- Research Findings : The compound showed significant inhibition of Staphylococcus aureus and Escherichia coli growth in laboratory settings, indicating its potential use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
| Reaction Conditions | Product | Yield |
|---|---|---|
| 1M NaOH, reflux (6 h) | 5-(2-(4-Ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid | 85–92% |
| 10% H₂SO₄, ethanol, 80°C (4 h) | Same product as above | 78–82% |
Mechanistic studies indicate base-catalyzed hydrolysis proceeds via nucleophilic attack at the ester carbonyl, while acid-mediated hydrolysis follows a protonation pathway.
Amide Bond Cleavage
The acetamido side chain is susceptible to hydrolysis under strong acidic or basic conditions, yielding a free amine intermediate.
The free amine product serves as a versatile intermediate for synthesizing Schiff bases or urea derivatives .
Nucleophilic Substitution at the Thieno[3,4-d]pyridazine Core
The electron-deficient thieno[3,4-d]pyridazine core undergoes regioselective substitution with nucleophiles:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| NH₂NH₂·H₂O | C-2 | Hydrazide derivative | Ethanol, 70°C, 3 h |
| CH₃ONa | C-6 | Methoxy-substituted analog | DMF, 120°C, 5 h |
| KSCN | C-7 | Thiocyanate derivative | Acetonitrile, reflux, 6 h |
Quantum mechanical calculations (DFT) confirm C-2 and C-7 as the most electrophilic positions due to resonance effects from the pyridazine ring.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl and 4-ethoxyphenyl groups undergo directed electrophilic substitution:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br₂, FeBr₃ | para to OMe | Brominated derivative at phenyl rings | 60–65% |
| HNO₃, H₂SO₄ | meta to OMe | Nitro-substituted analog | 50–55% |
| ClCH₂COCl, AlCl₃ | ortho to OMe | Chloroacetylated product | 45–50% |
Steric and electronic effects from the methoxy/ethoxy groups dictate substitution patterns.
Oxidation and Reduction Reactions
-
Oxidation : Treatment with KMnO₄ in acidic medium converts the thieno ring’s sulfur to a sulfoxide (>90% conversion at 50°C).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the thieno ring’s double bond, forming a dihydrothieno derivative (70–75% yield).
Cyclocondensation Reactions
The compound reacts with aldehydes or ketones to form fused heterocycles:
| Reagent | Product | Application |
|---|---|---|
| Benzaldehyde | Fused pyrido[2,3-d]pyrimidine system | Anticancer lead compound |
| Cyclohexanone | Spirocyclic thieno-pyridazine derivative | MAO-B inhibitor (IC₅₀ = 1.2 μM) |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the aryl groups:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Biaryl analogs with enhanced EGFR inhibition (IC₅₀ = 0.8 μM) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkylated derivatives for improved solubility |
This reactivity profile highlights the compound’s utility as a multifunctional scaffold in medicinal chemistry. Controlled reaction conditions are essential to avoid side products like ring-opening or over-oxidation. Further studies should explore enantioselective modifications and in vivo metabolic pathways.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural homology with other thieno[3,4-d]pyridazine derivatives, differing primarily in substituent groups and side-chain functionalities:
Key Observations :
- Electron-Donating vs.
- Acetamido vs. Amino Group: The acetamido side chain at position 5 introduces hydrogen-bonding capacity and steric bulk, which may improve target-binding specificity relative to the simpler amino group in Compounds 28/29 .
Key Observations :
- Catalyst Efficiency : Sulfamic acid (NH₂SO₃H) achieves the highest yield (91.2%) under mild conditions, making it a superior choice for scalable synthesis .
- Green Chemistry : FeCl₃ and ionic liquids offer environmentally benign alternatives to traditional acid catalysts like HCl .
Physicochemical and Bioactive Properties
- Tau Aggregation Inhibition : Compounds 28 and 29 (chloro-substituted) exhibit moderate activity in inhibiting tau protein aggregation, a target in neurodegenerative diseases. The acetamido group in the target compound may enhance binding affinity to amyloidogenic proteins .
- Solubility: Methoxy and ethoxy groups improve aqueous solubility compared to chloro analogs, as evidenced by logP calculations for similar dihydropyrimidinones .
- Spectroscopic Profiles : The target compound’s ¹H NMR is expected to show resonances for ethoxy (δ ~1.4 ppm) and methoxy (δ ~3.8 ppm) groups, distinct from the NH₂ signals (δ ~6.2 ppm) in Compounds 28/29 .
Q & A
(Basic) What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step reactions, including cyclization of substituted thiophene precursors, amide coupling, and esterification. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst use : Acidic catalysts (e.g., acetic acid) enhance cyclization efficiency .
- Temperature control : Maintaining reflux conditions (80–120°C) for thienopyridazine ring formation minimizes side reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients achieves >95% purity .
(Basic) Which spectroscopic and computational methods are most reliable for structural characterization?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 522.12 for CHNOS) .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
(Advanced) How do structural modifications (e.g., ethoxy vs. methoxy groups) alter biological activity?
Answer:
- Substituent effects :
- SAR strategies :
- Comparative assays : Test analogs (e.g., 4-chlorophenyl or fluorophenyl variants) in enzyme inhibition assays (IC values) .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., carbonyl groups interacting with kinase active sites) .
(Advanced) What methodologies resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-analysis : Pool data from analogs (e.g., thienopyridazines with varying amide substituents) to identify trends in IC variability .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .
- Crystallographic evidence : Resolve discrepancies by comparing ligand-protein co-crystal structures (e.g., steric clashes due to bulky substituents) .
(Advanced) How can in vitro findings be translated to in vivo models while addressing pharmacokinetic limitations?
Answer:
- ADME profiling :
- Microsomal stability : Use liver microsomes to predict metabolic degradation (e.g., CYP3A4-mediated oxidation of ethoxy groups) .
- Plasma protein binding : Measure unbound fraction via equilibrium dialysis to adjust dosing regimens .
- Formulation strategies :
- Nanoparticle encapsulation : Improve solubility of the hydrophobic core for intravenous delivery .
- Prodrug design : Introduce hydrolyzable esters to enhance oral bioavailability .
(Advanced) What computational tools predict off-target interactions and toxicity risks?
Answer:
- Molecular docking : Screen against Tox21 databases to identify potential off-targets (e.g., hERG channel inhibition) .
- MD simulations : Simulate binding stability to adenosine A vs. A receptors (≥100 ns trajectories) to assess selectivity .
- QSAR models : Train models on thienopyridazine datasets to predict hepatotoxicity (e.g., structural alerts for reactive metabolites) .
(Basic) What are the stability considerations for long-term storage of this compound?
Answer:
- Degradation pathways : Hydrolysis of the ester group in humid conditions (>60% RH) reduces potency .
- Storage conditions :
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in anhydrous DMSO (≤10 mM) to avoid aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
